3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine
Overview
Description
3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N It is a pyridine derivative that contains bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of a pyridine derivative. For example, starting with 2-chloromethyl-6-(trifluoromethyl)pyridine, bromination can be carried out using bromine or a brominating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of specialized equipment to handle the reactive halogenating agents and to ensure the safety and efficiency of the reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: This compound is similar in structure but has a methyl group instead of a chloromethyl group.
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide additional sites for chemical modification. The trifluoromethyl group also imparts unique chemical and biological properties, making this compound valuable in various applications .
Properties
IUPAC Name |
3-bromo-2-(chloromethyl)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-2-6(7(10,11)12)13-5(4)3-9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMUAQQIOXVHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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